Iso-PPADS tetrasodium

P2X1 receptor P2X3 receptor Electrophysiology

Iso-PPADS tetrasodium is the 2',5'-disulfonate isomer of PPADS with quantified pharmacological advantages critical for experimental precision. It inhibits P2X1 (IC50 43 nM) and P2X3 (IC50 84 nM) with superior potency, blocks α,β-meATP contractions without interfering with UTP responses, and uniquely targets STAT4/5a/5b transcription factors—a dual activity absent in PPADS. In vivo validated for neuroprotection in VIBI models. Choose this isomer to eliminate confounding off-target effects inherent to standard PPADS.

Molecular Formula C14H14N3O12PS2
Molecular Weight 511.4 g/mol
CAS No. 149017-66-3
Cat. No. B183617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIso-PPADS tetrasodium
CAS149017-66-3
SynonymsPPADS
pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid
Molecular FormulaC14H14N3O12PS2
Molecular Weight511.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O
InChIInChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28)
InChIKeyPNFZSRRRZNXSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iso-PPADS Tetrasodium (CAS 149017-66-3): P2X Antagonist for Research and Development


Iso-PPADS tetrasodium, chemically designated as pyridoxal phosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt, is an isomer of the well-known purinergic antagonist PPADS [1]. It belongs to the class of P2X receptor antagonists, which are crucial tools for dissecting ATP-mediated signaling pathways in both physiological and pathophysiological contexts [2]. While often categorized with its 2',4'-disulfonate isomer, PPADS, as a 'non-selective' P2 antagonist, a detailed examination reveals quantifiable differences in its pharmacological profile that are critical for precise scientific inquiry and compound selection [3].

The Iso-PPADS Tetrasodium Advantage: Why PPADS is Not a Drop-In Replacement


Substituting Iso-PPADS tetrasodium for its isomer, PPADS (2',4'-disulfonate), or other broad-spectrum P2 antagonists like suramin, is not a straightforward scientific or procurement decision due to documented variations in potency, receptor subtype kinetics, and off-target profiles. These differences are not merely academic; they translate directly into divergent experimental outcomes. For instance, while both are P2X antagonists, their IC50 values for P2X1 and P2X3 receptors can differ by several-fold depending on the assay system, and their behavior in functional tissue preparations shows distinct, quantifiable discrimination [1][2]. Furthermore, emerging evidence points to a unique interaction profile with non-canonical targets like STAT transcription factors, a feature not shared with other P2 antagonists [3]. Therefore, selecting the specific isomer is essential for ensuring experimental reproducibility and correctly interpreting the role of specific P2 receptor subtypes.

Quantitative Differentiation of Iso-PPADS Tetrasodium: A Head-to-Head Evidence Guide for Procurement


Enhanced Potency for P2X1 and P2X3 Receptors Compared to PPADS in Oocyte Expression Systems

Iso-PPADS tetrasodium exhibits significantly higher potency at recombinant rat P2X1 and P2X3 receptors expressed in Xenopus oocytes compared to its 2',4'-disulfonate isomer, PPADS. In this head-to-head comparison, the IC50 of Iso-PPADS is more than 2-fold lower (more potent) than that of PPADS at the P2X1 receptor [1]. This differential potency is a critical factor when selecting an antagonist for assays involving these specific receptor subtypes.

P2X1 receptor P2X3 receptor Electrophysiology Xenopus oocyte

Distinct Functional Discrimination in Native Tissue: Iso-PPADS Fails to Block UTP-Mediated Responses

In functional assays using rat superior cervical ganglia, Iso-PPADS tetrasodium demonstrates a clear pharmacological distinction from PPADS and pyridoxal 5-phosphate. At a concentration of 10 μM, Iso-PPADS depressed depolarizations evoked by the P2X agonist α,β-methylene-ATP but did not significantly alter depolarizations evoked by UTP [1]. In contrast, both PPADS and pyridoxal 5-phosphate enhanced UTP-evoked responses [1]. This indicates that Iso-PPADS exhibits cleaner functional selectivity by avoiding interaction with the receptor mediating UTP responses.

UTP receptor Pyrimidinoceptor Sympathetic ganglia Functional pharmacology

Comparative Binding Profile Against STAT Transcription Factors: A Unique Off-Target Signature

In a competitive fluorescence polarization-based assay screen, both PPADS and its isomer iso-PPADS demonstrated activity against STAT family transcription factors, with a notable profile against STAT4, STAT5a, and STAT5b [1]. This is a class-level observation for aromatic disulfonate P2X antagonists. However, the study highlights that iso-PPADS, along with PPADS, protects STAT4 and STAT5a/STAT5b from thermal degradation in cell lysates to a greater extent than STAT3, suggesting a shared but specific off-target engagement profile [1]. While direct comparative data between the isomers is not provided, this evidence establishes a unique, non-purinergic activity profile for iso-PPADS that is absent from many other P2 receptor antagonist scaffolds (e.g., suramin, TNP-ATP).

STAT transcription factor Off-target activity Chemical biology Fluorescence polarization

Vendor-Reported Potency Data Suggests Higher Affinity than General PPADS Formulations

Multiple reputable vendors report that Iso-PPADS tetrasodium inhibits P2X1 and P2X3 receptors with IC50s of 43 nM and 84 nM, respectively . This data, while not from a single head-to-head study, provides a cross-study comparable benchmark. In contrast, general PPADS (often the 2',4'-isomer or a mixture) is frequently reported by vendors with a broader IC50 range for P2X receptors (e.g., 1-2.6 μM for P2X1, -2, -3, -5) or specific values like 68 nM (P2X1) and 214 nM (P2X3) . The consistently reported low nanomolar potency for Iso-PPADS at P2X1 and P2X3 reinforces its characterization as a more potent antagonist for these specific subtypes compared to the more variable profile of its isomer.

Inhibitor potency Recombinant receptor Vendor comparison

Recommended Research Applications for Iso-PPADS Tetrasodium Based on Differential Evidence


High-Precision Dissection of P2X1 and P2X3 Contributions in Electrophysiology

The enhanced potency at P2X1 (IC50 42.5 nM) and P2X3 receptors makes Iso-PPADS tetrasodium the preferred tool for isolating the functional roles of these specific P2X subtypes in native tissues or recombinant systems. Researchers aiming to achieve robust and selective blockade of P2X1/P2X3-mediated currents in electrophysiological recordings (e.g., patch-clamp, two-electrode voltage clamp) should select Iso-PPADS over standard PPADS to ensure complete inhibition at lower, potentially more selective, concentrations [1].

In Vivo Studies Targeting Purinergic Signaling in Neuroprotection and Inflammation

Iso-PPADS tetrasodium has demonstrated efficacy in an in vivo model of ventilator-induced brain injury (VIBI), where its P2X antagonism was linked to neuroprotection [1]. This application scenario is directly supported by the compound's high potency at P2X1 and P2X3. Furthermore, its distinct functional profile—specifically, its inability to enhance UTP-mediated responses unlike PPADS—makes it a more specific tool for interrogating the role of ATP-sensitive P2X receptors in complex in vivo environments where UTP is also a relevant signaling molecule [2].

Mechanistic Studies Requiring Awareness of Non-Canonical STAT Protein Interactions

For research programs investigating the intersection of purinergic signaling and transcriptional regulation, Iso-PPADS tetrasodium offers a unique experimental handle. Given its confirmed activity against STAT4, STAT5a, and STAT5b, it serves as both a P2X antagonist and a chemical probe for the STAT family [3]. This dual activity is a critical consideration for data interpretation and can be leveraged in chemical biology studies to explore novel therapeutic avenues where both pathways are implicated, such as certain cancers or autoimmune disorders.

Functional Tissue Pharmacology Assays with Mixed Purinergic Receptor Populations

In isolated tissue bath experiments (e.g., vas deferens, urinary bladder, sympathetic ganglia), where ATP and UTP elicit distinct responses via P2X and P2Y receptors, Iso-PPADS tetrasodium provides a crucial advantage. Its demonstrated ability to block α,β-methylene-ATP-induced contractions without interfering with UTP-mediated responses allows for a cleaner, more definitive pharmacological classification of the receptor subtypes involved [2]. This is particularly valuable when studying co-transmission, where ATP and other neurotransmitters are released together.

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